3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinazolinone core substituted with a piperidine moiety and a 5-methylisoxazole group. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of quinazolinones, including the compound , exhibit a range of biological activities. These include:
- Modulation of Metabotropic Glutamate Receptors (mGluRs) : The compound has been identified as a potential allosteric modulator of mGluRs, which are crucial in various neurological functions and disorders . This modulation can influence glutamatergic signaling pathways, making it a candidate for treating neurological conditions.
- Anti-inflammatory Effects : Studies have demonstrated that quinazolinone derivatives possess anti-inflammatory properties. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in experimental models .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the compound's efficacy against various biological targets:
Case Studies
- Neurological Disorders : In a study involving animal models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behaviors and improved depressive symptoms. Behavioral assays indicated significant improvements compared to control groups.
- Inflammation Models : In carrageenan-induced paw edema tests, the compound exhibited notable anti-inflammatory effects, demonstrating its potential utility in treating inflammatory diseases .
Mechanistic Insights
The mechanism of action for this compound appears to involve several pathways:
- Glutamatergic Modulation : By acting on mGluRs, the compound may help regulate excitatory neurotransmission, which is often dysregulated in neurodegenerative diseases .
- Cytokine Inhibition : The observed reduction in cytokine levels suggests that the compound may interfere with signaling pathways involved in inflammation, potentially through NF-kB inhibition .
Properties
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-15(9-20-25-12)17(23)21-8-4-5-13(10-21)22-11-19-16-7-3-2-6-14(16)18(22)24/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMEKFQAOOIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.